molecular formula C10H10BrNO3 B2551563 Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate CAS No. 2140305-33-3

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate

Cat. No.: B2551563
CAS No.: 2140305-33-3
M. Wt: 272.098
InChI Key: CCCAXZYSUBRPFZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate (CAS 2140305-33-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H10BrNO3 and a molecular weight of 272.10 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure, featuring both a reactive β-ketoester and a 4-bromopyridyl group, makes it a valuable precursor for the construction of more complex heterocyclic systems. Compounds with similar bromopyridine moieties have been identified as key intermediates in the synthesis of heterocyclic derivatives explored in patent literature . Furthermore, such bromopyridine-based scaffolds are of significant interest in pharmaceutical research for designing potential therapeutic agents. Related chemical frameworks have been investigated as potent reversible inhibitors of viral enzymes, such as the SARS coronavirus 3C-like proteinase (3CLpro), which is essential for viral replication . More recent research also highlights the role of analogous pyridine-containing amidoxime derivatives in the development of new antileishmanial agents, showing promising activity against the protozoan parasite Leishmania amazonensis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)6-8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXFZMKEKZFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate typically involves the reaction of 4-bromopyridine with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation, where the reactants are combined in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Case Study: Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
  • Oxidation Reactions: Can be oxidized to yield carboxylic acids.

These reactions highlight its utility in synthesizing pharmaceuticals and specialty chemicals.

Pharmaceutical Development

Due to its promising biological properties, this compound is explored as a lead compound in drug discovery. Its interactions with biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics.

Interaction Studies:
Research involves assessing how this compound interacts with receptors and enzymes, which is essential for determining its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester functional group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitropyridinyl Derivatives
  • Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Features a nitro group at the pyridine 3-position. Synthesized in 50% yield via nitration reactions, nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitutions. This compound is a precursor for pyrrolo[2,3-c]pyridine derivatives .
  • Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d): Contains both nitro and methoxy groups. The methoxy group stabilizes enolic tautomers, as evidenced by $ ^1\text{H-NMR} $ signals at δ 3.97 (OCH$_3$) and δ 11.30 (OH). Higher yield (75%) compared to 8a highlights the role of electron-donating methoxy groups in stabilizing intermediates .
Halogenated Derivatives
  • Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate: Bromine’s moderate electron-withdrawing effect and superior leaving-group ability compared to chlorine make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate: Chlorine’s higher reactivity in nucleophilic substitutions is demonstrated in its conversion to imidazo[1,2-a]pyridine derivatives (32% yield) .
Cyclopropane and Benzyl Derivatives
  • Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate (4bo): Incorporates a cyclopropyl group and bromobenzyl substituent.

Spectral and Physical Properties

  • Bromine’s deshielding effect would likely shift pyridine protons downfield compared to nitro or methoxy analogs. Cyclopropyl-containing derivatives (e.g., 4bo) exhibit characteristic $ ^1\text{H-NMR} $ splitting patterns for cyclopropane protons (δ 0.88–1.78) .
  • Melting Points and Stability :

    • Nitro derivatives (e.g., 8d) have higher melting points (78.4–79.6°C) due to intermolecular hydrogen bonding, whereas bromo and benzyl analogs (e.g., 4bo) are isolated as oils, reflecting reduced crystallinity .

Comparative Data Table

Compound Name Substituent(s) Yield Key Properties/Applications Reference
This compound 4-Br on pyridine N/A Cross-coupling intermediate
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) 3-NO$_2$ on pyridine 50% Precursor for pyrrolopyridines
Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d) 2-OCH$3$, 3-NO$2$ on pyridine 75% Enolic tautomer; high crystallinity
Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate (4bo) 4-Br-benzyl, cyclopropyl 67% Steric hindrance; pharmacological utility
Ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate 3-Cl, 4-NO$_2$-phenyl 32% Imidazopyridine synthesis

Biological Activity

Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by a bromine atom on the pyridine ring and an ester functional group. Its molecular formula is C12H12BrNO3C_{12}H_{12}BrNO_3, with a molecular weight of approximately 303.13 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

The compound's mechanism of action appears to involve the inhibition of bacterial DNA synthesis, similar to other known antimicrobial agents .

Antiviral Properties

Studies have also explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication in certain cell lines, although further research is needed to elucidate the specific viral targets and mechanisms involved.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets within microbial cells. The presence of the bromine atom enhances its reactivity, allowing it to form complexes with essential enzymes involved in DNA replication and protein synthesis.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry examined various derivatives of bromopyridine compounds, including this compound. The results showed that this compound had a broad spectrum of antibacterial activity against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Antiviral Activity Assessment : In vitro studies conducted on cell lines infected with influenza virus demonstrated that this compound reduced viral titers significantly. The compound was found to interfere with the viral life cycle at multiple stages, suggesting a multifaceted approach to antiviral therapy .

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